molecular formula C12H19F2NO5 B13698289 (2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid

(2S,4S)-1-Boc-4-[(difluoromethoxy)methyl]pyrrolidine-2-carboxylic Acid

Cat. No.: B13698289
M. Wt: 295.28 g/mol
InChI Key: MVSMHEQSPFMSKF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD34182775 involves multiple steps, typically starting with the preparation of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. The difluoromethoxy group is then added to the pyrrolidine ring through a series of reactions involving fluorinating agents .

Industrial Production Methods

Industrial production of MFCD34182775 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

MFCD34182775 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

MFCD34182775 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of MFCD34182775 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, MFCD34182775 can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MFCD34182775 is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C12H19F2NO5

Molecular Weight

295.28 g/mol

IUPAC Name

4-(difluoromethoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19F2NO5/c1-12(2,3)20-11(18)15-5-7(6-19-10(13)14)4-8(15)9(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)

InChI Key

MVSMHEQSPFMSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)COC(F)F

Origin of Product

United States

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